N-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide
Overview
Description
N-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the piperazine class of chemicals. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butyl group and a 5-chloro-2-methoxyphenylmethyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with the butyl group: The piperazine ring is then reacted with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.
Introduction of the 5-chloro-2-methoxyphenylmethyl group: The final step involves the reaction of the substituted piperazine with 5-chloro-2-methoxybenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)piperazine: Similar structure but lacks the butyl and chloro groups.
N-Butylpiperazine: Similar structure but lacks the 5-chloro-2-methoxyphenylmethyl group.
5-Chloro-2-methoxybenzylamine: Contains the 5-chloro-2-methoxyphenylmethyl group but lacks the piperazine ring.
Uniqueness
N-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the butyl group and the 5-chloro-2-methoxyphenylmethyl group on the piperazine ring makes it distinct from other similar compounds and contributes to its diverse applications in scientific research.
Properties
IUPAC Name |
N-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-3-4-7-19-17(22)21-10-8-20(9-11-21)13-14-12-15(18)5-6-16(14)23-2/h5-6,12H,3-4,7-11,13H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZIZVICVUZLOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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